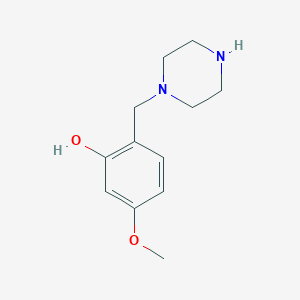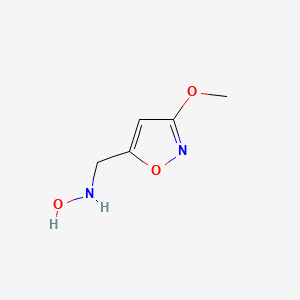
N-((3-Methoxyisoxazol-5-YL)methyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine is a compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
Vorbereitungsmethoden
The synthesis of N-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the van Leusen oxazole synthesis, which involves a [3+2] cycloaddition reaction from aldehydes with TosMICs (tosylmethyl isocyanides) under basic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using flow chemistry techniques to ensure consistent and scalable production .
Analyse Chemischer Reaktionen
N-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine can undergo various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
N-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. For example, some oxazole derivatives inhibit enzymes like carbonic anhydrase, which is involved in various physiological processes . The compound’s effects are mediated through its ability to form stable complexes with these targets, altering their function and leading to therapeutic outcomes .
Vergleich Mit ähnlichen Verbindungen
N-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine can be compared with other oxazole derivatives, such as:
Aleglitazar: An antidiabetic agent with a similar oxazole core.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor used as an anti-inflammatory drug.
These compounds share the oxazole ring structure but differ in their specific substituents and biological activities, highlighting the versatility and uniqueness of N-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine in various applications.
Eigenschaften
Molekularformel |
C5H8N2O3 |
|---|---|
Molekulargewicht |
144.13 g/mol |
IUPAC-Name |
N-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C5H8N2O3/c1-9-5-2-4(3-6-8)10-7-5/h2,6,8H,3H2,1H3 |
InChI-Schlüssel |
ZFDVOOXCFZWRCA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NOC(=C1)CNO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


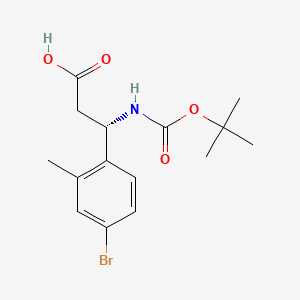


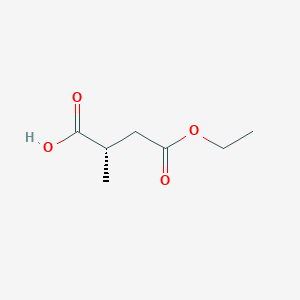
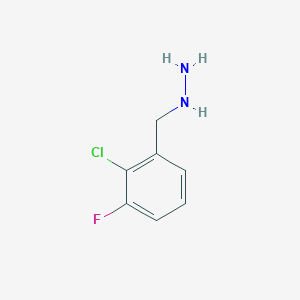
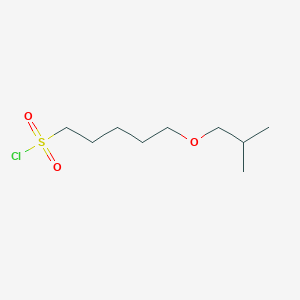
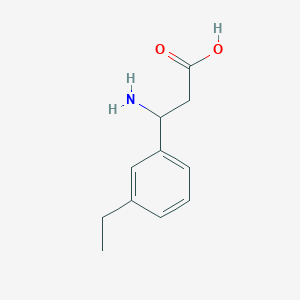
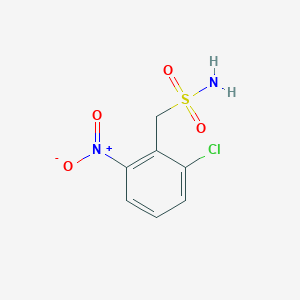
![2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide](/img/structure/B13621548.png)

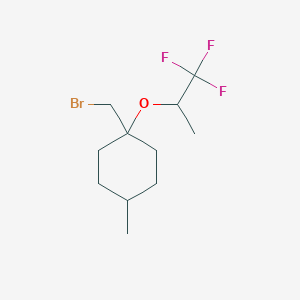
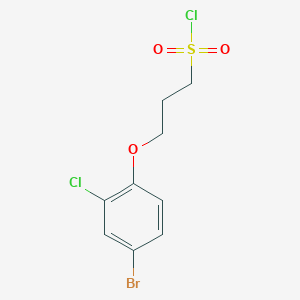
![rac-methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13621602.png)
